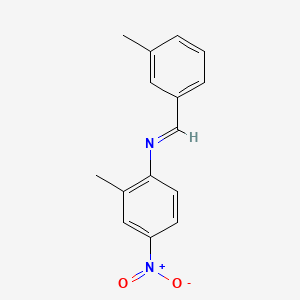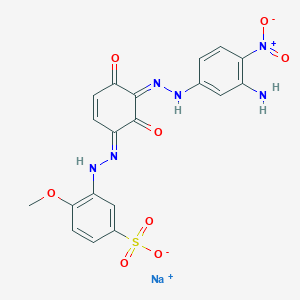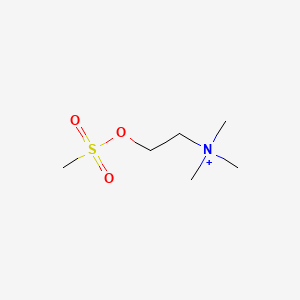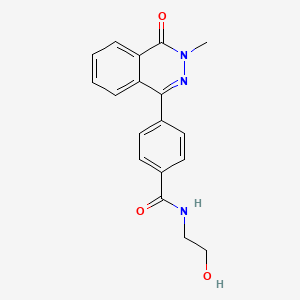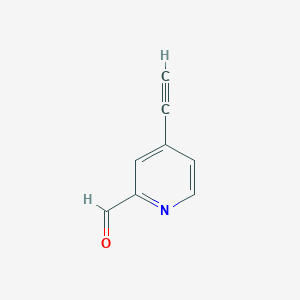
4-Ethynylpyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethynyl group at the fourth position and an aldehyde group at the second position of the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Ethynylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed:
Oxidation: 4-Ethynylpyridine-2-carboxylic acid.
Reduction: 4-Ethynylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biochemical probes and sensors due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-Ethynylpyridine-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethynyl group can participate in click chemistry, a powerful tool for bioconjugation and the development of new materials. The compound’s ability to coordinate with metal ions also plays a crucial role in its reactivity and applications.
類似化合物との比較
Pyridine-2-carbaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
4-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, which affects its reactivity and applications.
4-Ethynylpyridine: Lacks the aldehyde group, limiting its use in reactions that require this functional group.
Uniqueness: 4-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both an ethynyl and an aldehyde group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both academic and industrial research.
特性
CAS番号 |
1196153-40-8 |
|---|---|
分子式 |
C8H5NO |
分子量 |
131.13 g/mol |
IUPAC名 |
4-ethynylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-6H |
InChIキー |
JZXMFQRDHALHMN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
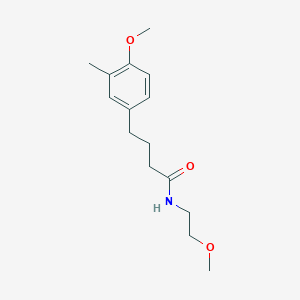
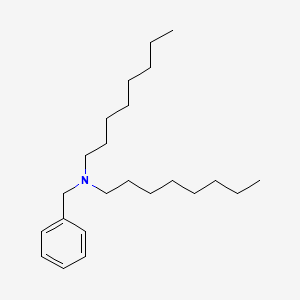

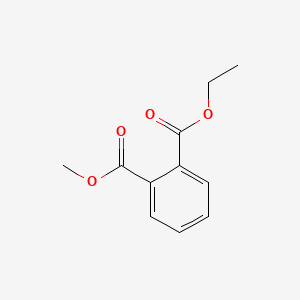

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
